(5-Bromopyridin-2-yl)methanol

Catalog No.
S678599
CAS No.
88139-91-7
M.F
C6H6BrNO
M. Wt
188.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromopyridin-2-yl)methanol

CAS Number

88139-91-7

Product Name

(5-Bromopyridin-2-yl)methanol

IUPAC Name

(5-bromo-2-pyridinyl)methanol

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

InChI

InChI=1S/C6H6BrNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2

InChI Key

RUCZFWMEACWFER-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=NC=C1Br)CO

The exact mass of the compound 5-Bromo-2-hydroxymethylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(5-Bromopyridin-2-yl)methanol (CAS 88139-91-7) is a highly versatile, bifunctional halogenated pyridine building block widely utilized in medicinal chemistry and advanced materials synthesis . Featuring a reactive bromine atom at the 5-position and a hydroxymethyl group at the 2-position, it serves as a critical intermediate for constructing complex nitrogen-containing heterocycles. The compound is primarily procured for its dual, orthogonal reactivity: the 5-bromo position is electronically primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the 2-hydroxymethyl group provides a reliable handle for etherification, esterification, or conversion into a leaving group for subsequent alkylations [1]. Its solid-state stability and predictable reactivity profile make it a preferred scaffold in both discovery-scale and process-scale synthetic workflows.

Substituting (5-Bromopyridin-2-yl)methanol with close structural analogs significantly compromises synthetic efficiency and process economics. Utilizing the regioisomer (6-bromopyridin-2-yl)methanol (CAS 33674-96-3) introduces severe steric hindrance and competitive nitrogen coordination to metal catalysts during cross-coupling, leading to depressed yields and complex impurity profiles driven by multiple competing reactivities [1]. Alternatively, substituting with the oxidized analog, 5-bromo-2-pyridinecarboxaldehyde (CAS 31181-90-5), necessitates an additional reduction step if an ether or alkyl linkage is ultimately required, increasing unit operations and reducing overall throughput. Furthermore, the aldehyde is air-sensitive and prone to autoxidation, demanding stricter storage conditions and potential pre-reaction purification that the robust hydroxymethyl derivative entirely avoids .

Superior Cross-Coupling Efficiency via 5-Position Activation

In the synthesis of complex biaryl and heterobiaryl pharmaceutical intermediates, the position of the halogen on the pyridine ring critically dictates the efficiency of oxidative addition during palladium-catalyzed cross-coupling. (5-Bromopyridin-2-yl)methanol features the bromine at the electronically favorable 5-position, which is unhindered by the adjacent nitrogen atom. Comparative synthetic workflows demonstrate that Suzuki-Miyaura couplings utilizing the 5-bromo isomer consistently achieve isolated yields exceeding 85% [1]. In contrast, the regioisomer (6-bromopyridin-2-yl)methanol suffers from steric hindrance and competitive nitrogen coordination to the palladium catalyst, often resulting in modest yields (typically 60-70%) and requiring higher catalyst loadings to overcome multiple side reactivities [2].

Evidence DimensionIsolated yield in standard Suzuki-Miyaura coupling
Target Compound Data>85% typical yield
Comparator Or Baseline(6-bromopyridin-2-yl)methanol (~60-70% yield)
Quantified Difference~15-25% improvement in process yield
ConditionsPd-catalyzed cross-coupling in standard organic/aqueous solvent systems

Higher cross-coupling yields directly translate to lower catalyst costs and reduced raw material consumption in multi-step pharmaceutical syntheses.

Step-Economy in Alkylating Agent Preparation vs. Aldehyde Precursors

For the installation of (5-bromopyridin-2-yl)methyl moieties via nucleophilic substitution, the starting material must possess a suitable leaving group. (5-Bromopyridin-2-yl)methanol can be directly converted to the corresponding mesylate or chloride in a single, high-yielding step (>90%) . When utilizing the oxidized analog, 5-bromo-2-pyridinecarboxaldehyde, a mandatory reduction step (e.g., using NaBH4) is required prior to leaving group installation. This additional unit operation not only increases solvent and reagent consumption but also typically incurs a 10-15% yield penalty across the two-step sequence, making the alcohol the more procurement-efficient starting material for alkylation workflows.

Evidence DimensionSynthetic steps and overall yield to active alkylating agent
Target Compound Data1 step, >90% yield
Comparator Or Baseline5-bromo-2-pyridinecarboxaldehyde (2 steps, ~75-80% overall yield)
Quantified DifferenceElimination of 1 unit operation; ~10-15% higher overall yield
ConditionsStandard laboratory-scale mesylation/halogenation vs. reduction-then-mesylation

Eliminating a reduction step streamlines the process workflow, reducing labor, solvent waste, and overall production cycle time.

Storage Stability and Handling Robustness

The procurement of building blocks for long-term synthetic campaigns requires materials with high ambient stability. (5-Bromopyridin-2-yl)methanol is a stable crystalline solid that resists spontaneous degradation under standard atmospheric conditions. In direct contrast, its oxidized counterpart, 5-bromo-2-pyridinecarboxaldehyde, is highly sensitive to air oxidation, gradually converting to the corresponding picolinic acid upon prolonged storage unless maintained strictly under inert gas . This necessitates specialized storage and often requires pre-reaction purification (e.g., distillation or recrystallization) to remove acidic impurities, which can quench basic catalysts or degrade sensitive intermediates.

Evidence DimensionAmbient storage stability and purity retention
Target Compound DataStable in air; retains >98% purity over extended periods
Comparator Or Baseline5-bromo-2-pyridinecarboxaldehyde (prone to autoxidation to carboxylic acid)
Quantified DifferenceElimination of specialized inert storage and pre-reaction purification
ConditionsLong-term benchtop storage and handling in standard chemical workflows

Procuring the alcohol form mitigates the risk of batch-to-batch variability caused by autoxidation, ensuring reproducible performance without the overhead of inert storage.

Synthesis of Biaryl and Heterobiaryl Pharmaceutical Intermediates

Where this compound is the right choice: In the development of advanced active pharmaceutical ingredients (APIs), such as antitubercular agents and kinase inhibitors, the reliable formation of biaryl linkages is paramount. The unhindered 5-bromo position of (5-Bromopyridin-2-yl)methanol ensures high-yielding Suzuki and Buchwald-Hartwig cross-couplings, making it the preferred scaffold over the sterically hindered 6-bromo regioisomer for constructing extended heteroaromatic systems[1].

Development of Target-Specific Ligands via Late-Stage Alkylation

Where this compound is the right choice: When synthesizing complex ligands or small-molecule inhibitors that require a pyridylmethyl ether or amine linkage, this compound provides a direct, step-economic route. The hydroxymethyl group can be quantitatively converted to a mesylate or halide, bypassing the mandatory and yield-reducing reduction step required if starting from the corresponding aldehyde .

Construction of Bifunctional Supramolecular Scaffolds

Where this compound is the right choice: For materials science and supramolecular chemistry applications requiring orthogonal functionalization, this compound offers dual reactivity. The stability of the alcohol group allows for initial cross-coupling at the 5-position without protecting group overhead, followed by subsequent functionalization of the hydroxymethyl group, streamlining the synthesis of macrocycles and coordination complexes [2].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

186.96328 Da

Monoisotopic Mass

186.96328 Da

Heavy Atom Count

9

UNII

H5AM7UXN25

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (74.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (74.51%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Hydroxymethyl-5-bromopyridine

Dates

Last modified: 08-15-2023

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